3,5-Dimethyl-2-isobutylpyrazine

Structure–odour relationships GC‑olfactometry Odour detection threshold

3,5-Dimethyl-2-isobutylpyrazine (CAS 70303-42-3) is an alkylpyrazine belonging to the class of nitrogen‑containing heterocyclic aroma compounds formed primarily via Maillard reactions during thermal processing of foods. The commercial product is a defined isomeric mixture of 3,5‑dimethyl‑2‑isobutylpyrazine and 3,6‑dimethyl‑2‑isobutylpyrazine, appearing as a colourless transparent liquid with a characteristic roasted woody, meaty aroma accompanied by nutty cocoa notes.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 70303-42-3
Cat. No. B149187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-isobutylpyrazine
CAS70303-42-3
Synonyms3,5-Dimethyl-2-isobutylpyrazine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)CC(C)C
InChIInChI=1S/C10H16N2/c1-7(2)5-10-9(4)12-8(3)6-11-10/h6-7H,5H2,1-4H3
InChIKeyPBBZXNLEMPGGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-isobutylpyrazine (CAS 70303-42-3): A Pyrazine Flavorant with Defined Isomeric Composition for Cocoa and Roasted Profiles


3,5-Dimethyl-2-isobutylpyrazine (CAS 70303-42-3) is an alkylpyrazine belonging to the class of nitrogen‑containing heterocyclic aroma compounds formed primarily via Maillard reactions during thermal processing of foods. The commercial product is a defined isomeric mixture of 3,5‑dimethyl‑2‑isobutylpyrazine and 3,6‑dimethyl‑2‑isobutylpyrazine, appearing as a colourless transparent liquid with a characteristic roasted woody, meaty aroma accompanied by nutty cocoa notes [1]. It is listed under FEMA No. 4100 and JECFA No. 2130, and is recognised in the FDA Substances Added to Food inventory, confirming its regulatory standing for flavour and fragrance use [2].

Why Alkylpyrazine Substitution Fails: Odor Threshold and Isomeric Specificity of 3,5-Dimethyl-2-isobutylpyrazine


Alkylpyrazines are not interchangeable flavour ingredients. Systematic structure–odour relationship studies have demonstrated that replacing the 2‑ethyl group of 2‑ethyl‑3,5‑dimethylpyrazine with a 2‑isobutyl group raises the odour detection threshold by at least 2200‑fold, fundamentally altering the compound's sensory impact [1]. Consequently, 3,5‑dimethyl‑2‑isobutylpyrazine delivers a subdued, warm cocoa–hazelnut character rather than the aggressive roasted‑potato note of its ethyl‑substituted congener. Furthermore, the commercial product is a precisely controlled ~1:1 isomeric mixture of 3,5‑ and 3,6‑dimethyl‑2‑isobutylpyrazine; procurement of an undefined or single‑isomer material risks deviation from the established organoleptic profile and batch‑to‑batch variability [2]. These factors make generic alkylpyrazine substitution scientifically untenable for applications requiring reproducible sensory performance.

Quantitative Differentiation Evidence: 3,5-Dimethyl-2-isobutylpyrazine Against Key Alkylpyrazine Comparators


Odour Threshold: 3,5-Dimethyl-2-isobutylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine

In a systematic study of 80 alkylpyrazines, replacing the 2‑ethyl substituent of 2‑ethyl‑3,5‑dimethylpyrazine (threshold 0.011 ng/L air; 4500‑fold more potent than trimethylpyrazine at 50 ng/L air) with a 2‑isobutyl group elevated the odour detection threshold by a factor of ≥2200 [1]. This positions 3,5‑dimethyl‑2‑isobutylpyrazine as a high‑threshold, background pyrazine that provides subtle cocoa‑hazelnut warmth rather than the intense roasted‑potato punch of its 2‑ethyl analogue.

Structure–odour relationships GC‑olfactometry Odour detection threshold

Defined Isomeric Ratio: 3,5- vs. 3,6-Dimethyl-2-isobutylpyrazine

The JECFA specification mandates that commercial 3,5‑dimethyl‑2‑isobutylpyrazine contains 48–50% of the 3,5‑isomer and 48–50% of the 3,6‑isomer, with a minimum total assay of 95% [1]. This defined isomeric ratio is a critical quality parameter; single‑isomer or skewed mixtures would present a different olfactory profile, as positional isomerism on the pyrazine ring is known to influence aroma character and threshold.

Isomeric purity Quality control Flavour consistency

Physicochemical Specifications: Boiling Point, Refractive Index, and Specific Gravity as Procurement Gateways

The JECFA specification assigns narrow ranges for key identity parameters: boiling point 73–75°C (2 mm Hg), refractive index (20°C) 1.491–1.494, and specific gravity (25°C) 0.924–0.929 [1]. These values are consistent across multiple authoritative databases [2]. These tightly defined parameters allow procurement and QC laboratories to verify material identity and purity independent of sensory panels, reducing acceptance risk.

Physicochemical characterisation Quality assurance Material identity

Natural Occurrence and Odour‑Activity in Dark Chocolate: Confirmed Key Odorant Status

Gas chromatography‑olfactometry analysis of dark chocolate by Counet et al. (2002) identified 3,5‑dimethyl‑2‑isobutylpyrazine among the key odorant compounds contributing to the characteristic aroma profile before and after conching [1]. Its presence has also been confirmed in baked potato skin and flesh [2]. This natural occurrence strengthens labelling claims and supports flavour authenticity in clean‑label product development, distinguishing it from purely synthetic alkylpyrazines that lack a natural fingerprint.

Key odorant Dark chocolate GC‑olfactometry Aroma authenticity

Solubility Profile: Differential Formulation Behaviour vs. Methoxy‑Pyrazines

3,5‑Dimethyl‑2‑isobutylpyrazine is practically insoluble in water but freely soluble in ethanol [1]. This contrasts with 2‑isobutyl‑3‑methoxypyrazine (IBMP), which, despite sharing the isobutyl substituent, exhibits a different solubility and partitioning behaviour due to the methoxy group, along with a vastly different sensory profile (green bell‑pepper, earthy‑musty) [2]. The water‑insolubility of 3,5‑dimethyl‑2‑isobutylpyrazine dictates its use in ethanol‑based flavour carriers and limits its applicability in aqueous‑only systems, a critical formulation selection criterion.

Solubility Formulation Ethanol‑soluble Water‑insoluble

Procurement‑Relevant Application Scenarios for 3,5-Dimethyl-2-isobutylpyrazine (CAS 70303-42-3)


Cocoa and Chocolate Flavour Formulations Requiring Authentic Roasted Background Notes

Based on its confirmed occurrence as a key odorant in dark chocolate [1] and its ≥2200‑fold higher odour threshold relative to 2‑ethyl‑3,5‑dimethylpyrazine [2], 3,5‑dimethyl‑2‑isobutylpyrazine is optimally deployed in cocoa and chocolate flavour formulations where a warm, nutty, roasted background is desired without the overpowering potato‑roast note of lower‑threshold ethyl‑substituted analogues. Its defined 1:1 isomeric composition ensures reproducible batch performance.

Roasted Nut, Meat, and Savoury Flavour Systems

The JECFA‑documented roasted woody and meaty aroma character [1] makes this compound suitable for roasted nut (hazelnut, peanut), cooked meat, and savoury umami flavour systems. Its ethanol solubility facilitates incorporation into liquid seasoning and process flavour bases, while its water insolubility must be accounted for in aqueous product matrices.

Fragrance Compositions: Woody, Oriental, and Chypre Accords

The Chocarom Pyrazine review highlights the compound's ability to boost woody notes, provide depth in chypre, oriental, and fougère compositions, and impart a natural, long‑lasting effect in both men's and women's fragrances [3]. Its slightly musky, animalic undertones with patchouli and vetiver facets differentiate it from simpler alkylpyrazines used solely for roasted food notes.

Quality Control and Regulatory Compliance Procurement

The JECFA specification provides unambiguous numeric identity criteria—refractive index 1.491–1.494, specific gravity 0.924–0.929, boiling point 73–75°C (2 mm Hg), and isomer ratio 48–50% each—that enable instrumental verification of material identity and purity [1]. These parameters directly support supplier qualification, incoming material release testing, and regulatory dossier assembly for FEMA GRAS and JECFA‑compliant products.

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